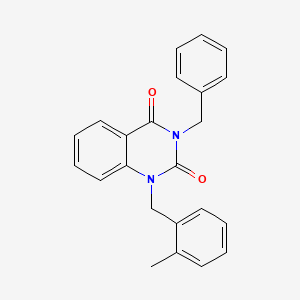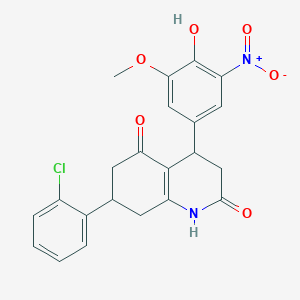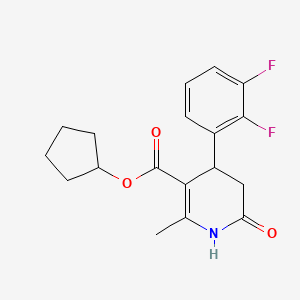![molecular formula C19H20FN3O2S2 B11438455 3-(4-fluorophenyl)-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11438455.png)
3-(4-fluorophenyl)-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-6-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound It features a thieno[3,2-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms The compound is further functionalized with a fluorophenyl group, a methyl group, and a pyrrolidinyl-ethyl-sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-6-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step procedures:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Pyrrolidinyl-Ethyl-Sulfanyl Moiety: This can be accomplished through nucleophilic substitution reactions, where the pyrrolidine ring is introduced via a suitable leaving group on the ethyl chain.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfur and nitrogen heterocycles.
Medicine: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors that interact with sulfur and nitrogen atoms.
Industry: Possible applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-6-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group suggests potential binding to hydrophobic pockets, while the sulfur and nitrogen atoms could form hydrogen bonds or coordinate with metal ions in the active site of enzymes .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the same core structure but differ in their substituents.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, which are known for their biological activity.
Uniqueness: The unique combination of a fluorophenyl group, a methyl group, and a pyrrolidinyl-ethyl-sulfanyl moiety in this compound provides a distinct set of chemical and biological properties. This makes it a valuable scaffold for the development of new drugs or materials with specific desired properties.
Properties
Molecular Formula |
C19H20FN3O2S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20FN3O2S2/c1-12-10-15-17(27-12)18(25)23(14-6-4-13(20)5-7-14)19(21-15)26-11-16(24)22-8-2-3-9-22/h4-7,12H,2-3,8-11H2,1H3 |
InChI Key |
NMRNCAAPSVJJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438376.png)
![2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438381.png)
![3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438383.png)
![N-(2,6-dimethylphenyl)-5-methyl-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438389.png)
![8-(4-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438396.png)
![2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11438403.png)
![3-cyclohexyl-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438410.png)

![4-Amino-3-[(4-methylbenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B11438445.png)
![1-(2-chloro-4-fluorobenzyl)-3-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11438453.png)



![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B11438477.png)
